molecular formula C24H21NO3 B2683079 N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide CAS No. 1396846-19-7

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide

Cat. No.: B2683079
CAS No.: 1396846-19-7
M. Wt: 371.436
InChI Key: CUKQEQNZZPQCCG-UHFFFAOYSA-N
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Description

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide is a complex organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that combines an indene moiety with a xanthene carboxamide group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide typically involves multiple steps, starting with the preparation of the indene and xanthene precursors. The key steps include:

    Preparation of 1-hydroxy-2,3-dihydro-1H-indene: This can be achieved through the reduction of indanone using a suitable reducing agent such as sodium borohydride.

    Synthesis of xanthene-9-carboxylic acid: This involves the condensation of resorcinol with phthalic anhydride under acidic conditions.

    Formation of the carboxamide linkage: The final step involves the coupling of the indene and xanthene derivatives using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group on the indene moiety can be oxidized to form a ketone.

    Reduction: The carboxamide group can be reduced to an amine under suitable conditions.

    Substitution: The aromatic rings in the xanthene and indene moieties can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or hydrogenation over a palladium catalyst are common methods.

    Substitution: Friedel-Crafts alkylation or acylation reactions using aluminum chloride as a catalyst.

Major Products

    Oxidation: Formation of 1-oxo-2,3-dihydro-1H-indene.

    Reduction: Formation of N-((1-amino-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide involves its interaction with specific molecular targets. The hydroxyl and carboxamide groups can form hydrogen bonds with biological macromolecules, influencing their activity. The indene and xanthene moieties can interact with hydrophobic pockets in proteins, potentially modulating their function.

Comparison with Similar Compounds

Similar Compounds

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxylate: Similar structure but with an ester group instead of a carboxamide.

    N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-sulfonamide: Contains a sulfonamide group instead of a carboxamide.

Uniqueness

N-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-9H-xanthene-9-carboxamide is unique due to its specific combination of functional groups and its potential for diverse chemical reactivity and biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

N-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-9H-xanthene-9-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21NO3/c26-23(25-15-24(27)14-13-16-7-1-4-10-19(16)24)22-17-8-2-5-11-20(17)28-21-12-6-3-9-18(21)22/h1-12,22,27H,13-15H2,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUKQEQNZZPQCCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2=CC=CC=C21)(CNC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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